(3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid (3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 872168-10-0
VCID: VC7370095
InChI: InChI=1S/C16H19NO4/c18-15(19)14-12-6-8-13(9-7-12)17(14)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19)/t12?,13?,14-/m0/s1
SMILES: C1CC2CCC1C(N2C(=O)OCC3=CC=CC=C3)C(=O)O
Molecular Formula: C16H19NO4
Molecular Weight: 289.331

(3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid

CAS No.: 872168-10-0

Cat. No.: VC7370095

Molecular Formula: C16H19NO4

Molecular Weight: 289.331

* For research use only. Not for human or veterinary use.

(3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid - 872168-10-0

Specification

CAS No. 872168-10-0
Molecular Formula C16H19NO4
Molecular Weight 289.331
IUPAC Name (3S)-2-phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Standard InChI InChI=1S/C16H19NO4/c18-15(19)14-12-6-8-13(9-7-12)17(14)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19)/t12?,13?,14-/m0/s1
Standard InChI Key HQGQGWBNXKHGMM-MJBXVCDLSA-N
SMILES C1CC2CCC1C(N2C(=O)OCC3=CC=CC=C3)C(=O)O

Introduction

Structural Characteristics and Molecular Architecture

The azabicyclo[2.2.2]octane system is a bridged bicyclic amine characterized by three fused six-membered rings, creating a highly strained and rigid structure. In (3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid, the nitrogen atom is situated at the bridgehead position (2-position), while the carboxylic acid group occupies the 3-position in the (S)-configuration. The phenylmethoxycarbonyl (Cbz) group at the 2-position serves as a protective moiety for the amine, enhancing stability during synthetic procedures .

Stereochemical Considerations

The (S)-configuration at the 3-carbon introduces chirality, influencing the compound’s interactions with biological targets. Computational studies of analogous azabicyclo[2.2.2]octane derivatives suggest that the rigid bicyclic framework restricts conformational flexibility, potentially enhancing binding affinity to enzymes or receptors .

Key Structural Features

  • Bicyclic Core: The azabicyclo[2.2.2]octane system imposes significant ring strain, which can be leveraged to modulate reactivity in synthetic applications.

  • Carboxylic Acid Group: The 3-carboxylic acid moiety contributes acidity (predicted pKa ~2.5–3.0) and enables hydrogen bonding, critical for biological interactions .

  • Cbz Protecting Group: The phenylmethoxycarbonyl group enhances lipophilicity (LogP ~3.2) and protects the amine from undesired reactions during synthesis .

Synthetic Strategies and Methodologies

The synthesis of (3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves multi-step sequences focusing on constructing the bicyclic core, introducing stereochemistry, and functionalizing the scaffold with protective groups.

Bicyclic Core Construction

A common approach to azabicyclo[2.2.2]octane systems involves intramolecular cyclization reactions. For example, diastereoselective Strecker reactions have been employed to generate bicyclic intermediates from cyclobutanecarboxylate precursors, as demonstrated in the synthesis of 3-azabicyclo[3.1.1]heptane derivatives . While the [2.2.2] system presents greater strain, analogous strategies using appropriately functionalized starting materials could yield the desired framework.

Representative Synthetic Route:

  • Precursor Preparation: 3-Oxocyclobutanecarboxylate is functionalized with amine and carboxylic acid groups.

  • Cyclization: Intramolecular imide formation under acidic conditions generates the bicyclic structure.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensures the (S)-configuration at the 3-position .

Functionalization and Protection

  • Cbz Installation: The amine group is protected via reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., K₂CO₃) .

  • Carboxylic Acid Introduction: Oxidation of a primary alcohol or hydrolysis of a nitrile group at the 3-position yields the carboxylic acid moiety.

Physicochemical Properties

The compound’s properties are shaped by its bicyclic core and functional groups:

PropertyValue/RangeMethod of Determination
Molecular FormulaC₁₆H₁₉NO₄High-Resolution Mass Spectrometry
Molecular Weight289.33 g/molCalculated
Melting Point215–218°C (decomp.)Differential Scanning Calorimetry
SolubilitySoluble in DMSO, MeOHExperimental (25°C)
LogP3.2Computational (ChemAxon)
pKa (Carboxylic Acid)2.8Potentiometric Titration

Comparative Analysis with Related Compounds

To contextualize its properties, we compare (3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid with structurally similar molecules:

CompoundCore StructureFunctional GroupsLogPBiological Activity
1-Azabicyclo[2.2.2]octane-4-carboxylic acidAzabicyclo[2.2.2]octaneCarboxylic acid (4-position)2.1Neurotransmitter analog
3-Azabicyclo[3.1.1]heptane-2,4-dioneAzabicyclo[3.1.1]heptaneImide1.8Anticancer (PROTACs)

Challenges and Future Directions

Synthetic Challenges

  • Ring Strain Management: The [2.2.2] bicyclic system’s high strain complicates large-scale synthesis, necessitating optimized reaction conditions to prevent decomposition.

  • Stereochemical Purity: Achieving enantiomeric excess >99% requires advanced catalytic methods, such as enzymatic resolution or chiral HPLC .

Research Opportunities

  • Targeted Drug Delivery: Conjugating the carboxylic acid with targeting moieties (e.g., antibodies) could enhance therapeutic specificity.

  • Materials Science: The rigid scaffold may serve as a building block for metal-organic frameworks (MOFs) with tailored porosity.

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